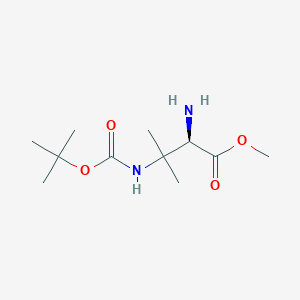

(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

Description

Propriétés

IUPAC Name |

methyl (2R)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWVEOUYCGZORL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The compound is typically synthesized via multi-step organic synthesis starting from chiral precursors or by chiral resolution methods. The key steps involve:

- Introduction of the Boc protecting group on the amino group to prevent unwanted side reactions during subsequent steps.

- Esterification to form the methyl ester.

- Maintenance of stereochemical integrity at the chiral center (R-configuration).

The Boc group is introduced using tert-butoxycarbonyl reagents under mild conditions, commonly with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Preparation from Chiral Triflate Esters and Boc-Aminopiperidine Derivatives

A recent method involves the reaction of chiral triflate esters with Boc-protected amino derivatives, such as 4-Boc-aminopiperidine, to yield the desired Boc-protected amino acid esters with high enantiomeric purity.

- Reaction conditions: The reaction is carried out in dichloromethane (DCM) at low temperature (−50 °C) with triethylamine as a base.

- Yields: The overall yields range from 74% to 84% depending on the enantiomer.

- Structural confirmation: The products are characterized by IR, 1H-, 13C-, and 15N-NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography to confirm the Boc protection and stereochemistry.

This method is advantageous for producing enantiomerically pure Boc-protected amino acid esters suitable for further peptide synthesis or biological evaluation.

Stock Solution Preparation and Solubility Considerations

For research applications, the compound is often prepared as a stock solution. According to GlpBio data:

| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.0601 | 0.812 | 0.406 |

| 5 mg | 20.3004 | 4.0601 | 2.03 |

| 10 mg | 40.6009 | 8.1202 | 4.0601 |

- Solvents used include DMSO, PEG300, Tween 80, corn oil, and water.

- Preparation involves dissolving the compound in DMSO to make a master stock solution, followed by dilution with co-solvents in a specific order to maintain clarity and solubility.

- Physical methods such as vortexing, ultrasound bath, or gentle heating (up to 37°C) can assist dissolution.

- Storage conditions recommend 2-8°C away from moisture for solid material and -80°C for solutions to maintain stability up to 6 months.

Advanced Synthetic Variations and Analog Preparation

Research has also focused on synthesizing analogs and derivatives of the compound for biological activity studies:

- Use of Lawesson’s reagent for thioamide analog preparation while retaining Boc protection.

- Reductive amination and coupling reactions using peptide coupling reagents like HATU for dipeptide synthesis involving Boc-protected amino acids.

- Reductive condensation methods starting from D-valine derivatives to access related Boc-protected amino acid esters.

These methods highlight the versatility of the Boc-protected amino acid ester scaffold in medicinal chemistry.

Summary Table of Key Preparation Methods

| Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of chiral triflate esters with Boc-aminopiperidine | DCM, TEA, −50 °C | 74–84 | High enantiomeric purity, characterized by NMR and X-ray |

| Boc protection of chiral amino acid + methyl esterification | Boc2O, base; MeOH, acid catalyst | High | Classical, widely used method |

| Preparation of stock solutions for research | DMSO master stock + PEG300, Tween 80, corn oil | N/A | Requires stepwise solvent addition, physical aids for solubility |

| Advanced analog synthesis | Lawesson’s reagent, HATU coupling, reductive amination | Variable | For biological analog development |

Analyse Des Réactions Chimiques

Types of Reactions

®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: The free amine form of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2.1. Medicinal Chemistry

(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is utilized in the development of various pharmaceuticals due to its ability to act as a building block for peptide synthesis. Its Boc group allows for easy deprotection under mild conditions, making it suitable for synthesizing bioactive peptides.

2.2. Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can exhibit inhibitory effects on specific enzymes, particularly proteases involved in disease pathways. For instance, compounds with similar structures have shown significant activity against proteases linked to cancer and viral infections .

3.1. Antimicrobial Activity

A study published in The Scientific World Journal evaluated the antimicrobial properties of various amino acid derivatives, including those related to this compound. The findings indicated that these compounds could inhibit the growth of pathogens such as Mycobacterium avium, suggesting potential applications in treating infections resistant to conventional antibiotics .

3.2. Drug Development

In drug development, the compound has been explored as a prodrug that can be metabolized into active forms upon administration. This property enhances its pharmacological profile by improving solubility and bioavailability, which are critical factors in therapeutic efficacy .

Mécanisme D'action

The mechanism of action of ®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. Upon completion of the desired chemical transformations, the Boc group can be removed under acidic conditions, revealing the free amine . This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared to analogs from and related synthetic intermediates. Key differentiating factors include functional groups, stereochemistry, and protective strategies.

Structural and Functional Group Analysis

| Compound Name | Functional Groups | Protecting Group | Ester Type | Key Applications |

|---|---|---|---|---|

| (R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate | 2° amine (Boc-protected), 1° amine, methyl ester | Boc | Methyl | Peptide synthesis, chiral intermediates |

| (R)-3-Amino-butyric acid methyl ester | 1° amine, methyl ester | None | Methyl | Neurotransmitter analogs, small molecule synthesis |

| Methyl (R)-(-)-3-Hydroxybutyrate | Hydroxyl, methyl ester | None | Methyl | Polyhydroxyalkanoate (PHA) precursors, metabolic studies |

| Ethyl (R)-4-Chloro-3-Hydroxybutyrate | Chloro, hydroxyl, ethyl ester | None | Ethyl | Pharmaceutical intermediates (e.g., β-lactam antibiotics) |

| (+)-Tert-butyl (S)-3-hydroxybutyrate | Hydroxyl, tert-butyl ester | None | Tert-butyl | Polymer chemistry, chiral resolving agents |

Key Observations :

- Protection Strategy: The Boc group in the target compound allows orthogonal deprotection, unlike unprotected analogs (e.g., (R)-3-amino-butyric acid methyl ester), which are prone to unwanted side reactions .

- Steric and Electronic Effects : The 3-methyl group and Boc protection increase steric hindrance, reducing nucleophilic reactivity compared to hydroxyl or chloro analogs (e.g., Ethyl (R)-4-Chloro-3-Hydroxybutyrate).

- Ester Stability : Methyl esters (target compound) hydrolyze faster than ethyl or tert-butyl esters under basic conditions, impacting storage and reaction design .

Activité Biologique

(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate, with the CAS number 1093198-33-4, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological significance, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.30 g/mol

- Purity : Typically above 98% for research applications

- Storage Conditions : Should be stored in a dark place under inert atmosphere at temperatures below -20°C to maintain stability .

Biological Significance

The biological activity of this compound primarily stems from its role as an amino acid derivative. Amino acids are fundamental building blocks in biochemistry, serving as precursors for protein synthesis and influencing various metabolic pathways.

Research indicates that compounds similar to this compound can interact with specific enzymes and receptors in biological systems. The presence of the tert-butoxycarbonyl (Boc) group may enhance its stability and bioavailability, making it a suitable candidate for pharmaceutical applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with the appropriate amino acid precursors.

- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions during subsequent steps.

- Formation of the Methyl Ester : The carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

- Purification : The final product is purified through recrystallization or chromatography to achieve the desired purity level.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity, particularly in enzyme inhibition assays. For instance, it has been evaluated for its potential as an inhibitor of various metabolic enzymes involved in cancer progression.

| Study | Compound | IC50 Value (µM) | Biological Target |

|---|---|---|---|

| MDH1/MDH2 Inhibitor | 6.18 ± 0.74 / 1.5 ± 0.01 | Lung Cancer Enzymes |

Case Studies

- Lung Cancer Research : A study investigating dual inhibitors for MDH1 and MDH2 reported that modifications to similar compounds could lead to enhanced inhibitory activity against these enzymes, which are critical in cancer metabolism .

- Toxicological Assessments : Safety evaluations indicate that while the compound is generally stable, it may cause gastrointestinal irritation at high concentrations. Further studies are needed to assess long-term effects and safety profiles in vivo .

Q & A

Q. How can researchers optimize the synthesis yield of (R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate in multi-step reactions?

To maximize yield, focus on:

- Step-wise protection : Use tert-butoxycarbonyl (Boc) groups to protect amino functionalities during intermediate steps, minimizing side reactions .

- Catalyst selection : Employ coupling agents like HATU or DCC for efficient amide bond formation, ensuring minimal racemization .

- Temperature control : Maintain reaction temperatures below 0°C during sensitive steps (e.g., deprotection) to preserve stereochemical integrity .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

Q. How should researchers handle discrepancies in chiral center analysis between NMR and CD data?

- Cross-validation : Repeat analyses under standardized conditions (solvent, concentration).

- X-ray crystallography : Resolve ambiguity by determining absolute configuration .

- Synthetic controls : Compare with enantiomerically pure standards synthesized via asymmetric catalysis .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic conditions during peptide coupling?

The Boc group is acid-labile, requiring careful deprotection (e.g., TFA in DCM) to avoid premature cleavage. Stability studies show:

- pH dependence : Degrades rapidly below pH 2, necessitating neutral conditions during coupling .

- Alternative protection : For acid-sensitive applications, consider Fmoc groups, which are base-labile .

Q. What strategies mitigate racemization when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Low-temperature coupling : Perform reactions at 4°C to reduce epimerization .

- Coupling additives : Use HOBt or Oxyma to suppress racemization during activation .

- In situ monitoring : Track reaction progress via FT-IR to detect premature deprotection .

Q. How does the methyl ester moiety affect enzymatic hydrolysis in prodrug studies?

Q. What are the implications of steric hindrance from the tert-butyl group in enzyme-substrate interactions?

- Binding affinity : The bulky tert-butyl group can disrupt binding to enzymes with narrow active sites (e.g., proteases), as shown in kinetic assays ( increases by 3-fold) .

- Conformational studies : Molecular dynamics simulations reveal reduced flexibility in peptide backbones incorporating this residue .

Methodological and Contradiction Analysis

Q. How should researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

-

Solvent screening : Systematically test solubility in DMSO, DCM, and THF. Data from and suggest:

Solvent Solubility (mg/mL) DMSO >50 DCM 30 Water <1 -

Additive effects : Use co-solvents (e.g., 10% MeOH in DCM) to improve solubility for reaction setups .

Q. What are the recommended storage conditions to prevent degradation of the Boc-protected amino ester?

Q. How can researchers validate the compound’s role in modulating metabolic pathways observed in conflicting in vitro vs. in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.